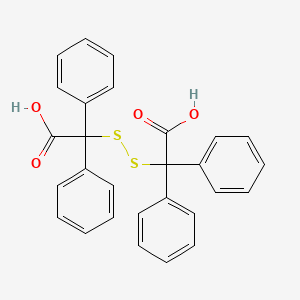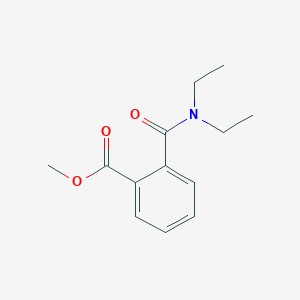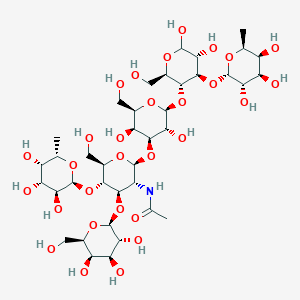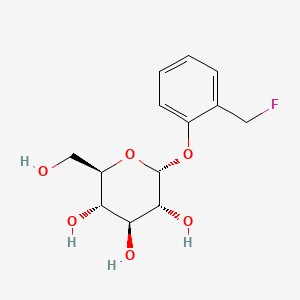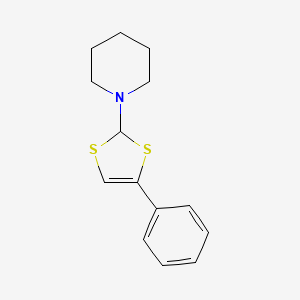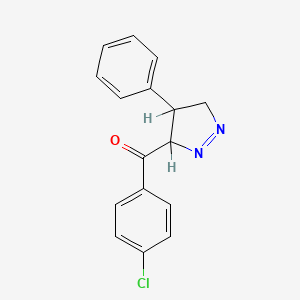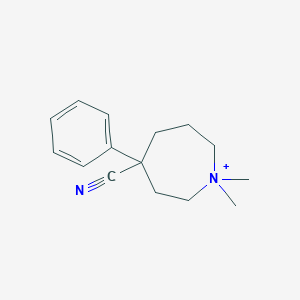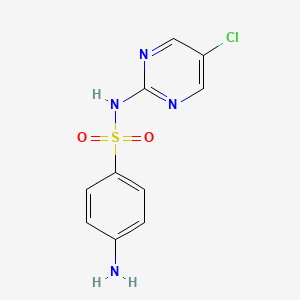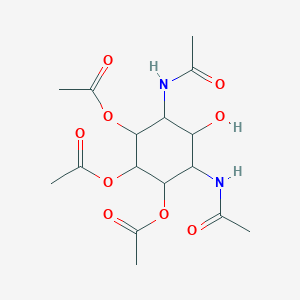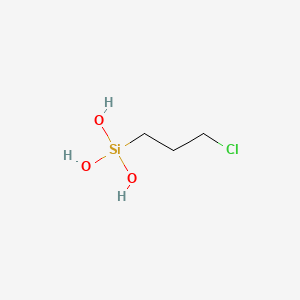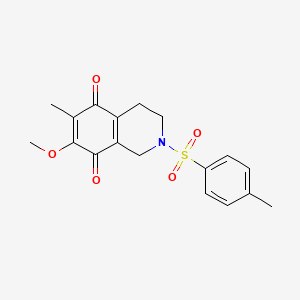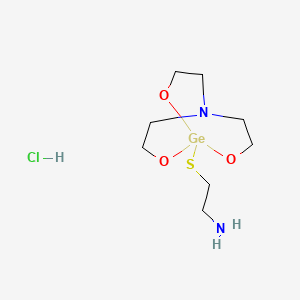
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,9-Trioxa-5-aza-1-germabicyclo(333)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride is a complex organogermanium compound This compound is notable for its unique bicyclic structure, which includes oxygen, nitrogen, and germanium atoms
Métodos De Preparación
The synthesis of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride typically involves multiple steps. The synthetic route generally starts with the preparation of the bicyclic core structure, followed by the introduction of the aminoethylthio group. The final step involves the formation of the monohydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The aminoethylthio group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of advanced materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to various biochemical effects. For example, it may inhibit certain enzymes or disrupt cellular membranes, resulting in antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
2,8,9-Trioxa-5-aza-1-germabicyclo(3.3.3)undecane, 1-((2-aminoethyl)thio)-, monohydrochloride can be compared with other similar compounds, such as:
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane: This compound has a silicon atom instead of germanium and exhibits different chemical properties.
2,8,9-Trioxa-5-aza-1-phosphabicyclo(3.3.3)undecane: This compound contains a phosphorus atom and has unique reactivity compared to the germanium analog. The uniqueness of this compound lies in its specific combination of atoms and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
124186-98-7 |
|---|---|
Fórmula molecular |
C8H19ClGeN2O3S |
Peso molecular |
331.40 g/mol |
Nombre IUPAC |
2-(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ylsulfanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H18GeN2O3S.ClH/c10-1-8-15-9-12-5-2-11(3-6-13-9)4-7-14-9;/h1-8,10H2;1H |
Clave InChI |
PGVMDCSNIUIYHW-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Ge]2(OCCN1CCO2)SCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



